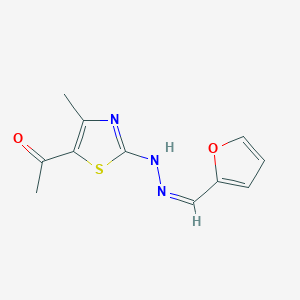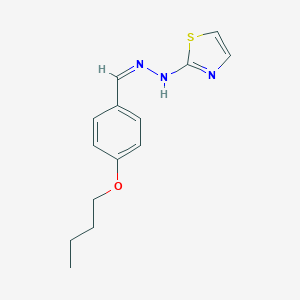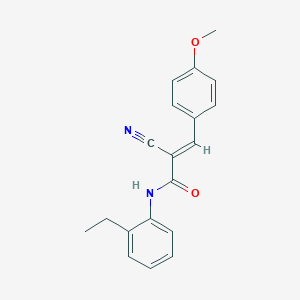
4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Wirkmechanismus
4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one acts as a competitive inhibitor of PKC enzymes by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates and subsequently inhibits downstream signaling pathways.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. It is a potent and selective inhibitor of PKC enzymes, making it a valuable tool for studying PKC signaling pathways. However, like many chemical compounds, 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has limitations. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, the long-term effects of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one on cellular processes are not well understood.
Zukünftige Richtungen
There are several future directions for research on 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of water-soluble analogs of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one that can be used in vivo. Additionally, further studies are needed to elucidate the long-term effects of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one on cellular processes and to determine its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Finally, the development of other selective inhibitors of PKC enzymes could provide valuable insights into the role of PKC signaling pathways in disease development.
Synthesemethoden
The synthesis of 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-fluoroacetophenone and 4-chlorobenzoyl chloride in the presence of a base, followed by the addition of methylamine and sodium borohydride. The resulting compound is then hydrolyzed to yield 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use as a selective inhibitor of protein kinase C (PKC) enzymes. PKC enzymes play a crucial role in various cellular processes, including cell proliferation and differentiation. Dysregulation of PKC activity has been implicated in the development of several diseases, including cancer and Alzheimer's disease. 4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of PKC enzymes in vitro and in vivo, making it a promising candidate for the development of novel therapeutics.
Eigenschaften
Produktname |
4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C18H13ClFNO3 |
Molekulargewicht |
345.7 g/mol |
IUPAC-Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-methylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H13ClFNO3/c1-21-15(12-4-2-3-5-13(12)20)14(17(23)18(21)24)16(22)10-6-8-11(19)9-7-10/h2-9,15,22H,1H3/b16-14- |
InChI-Schlüssel |
TWKFFRBNVTZGKV-PEZBUJJGSA-N |
Isomerische SMILES |
CN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=CC=C3F |
SMILES |
CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=C3F |
Kanonische SMILES |
CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)



![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)


![N-[3-(4-morpholinyl)propyl]-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B255232.png)
![2-{[2-cyano-3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255234.png)


![N'-[(Z)-indol-3-ylidenemethyl]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide](/img/structure/B255242.png)
![isopropyl 2-{3-nitrobenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255243.png)